molecular formula C19H24N2S B12530380 1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole CAS No. 654058-99-8

1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole

Cat. No.: B12530380
CAS No.: 654058-99-8
M. Wt: 312.5 g/mol
InChI Key: SMKUORKNIVENFT-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, an ethenyl group, and a methylsulfanyl-substituted phenyl group attached to a pyrazole ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclohexylmethyl group: This step involves the alkylation of the pyrazole ring with cyclohexylmethyl halide in the presence of a strong base such as sodium hydride.

    Introduction of the ethenyl group: This can be done through a Heck reaction, where the pyrazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.

    Introduction of the methylsulfanyl group: This step involves the thiolation of the phenyl ring using a methylsulfanyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Ethyl-substituted pyrazole.

    Substitution: Nitro or halogen-substituted pyrazole derivatives.

Scientific Research Applications

1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the ethenyl and methylsulfanyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, cis-: Similar in structure but lacks the pyrazole ring and methylsulfanyl group.

    Thiophene-Linked 1,2,4-Triazoles: Similar in having a heterocyclic ring but with different substituents and biological activities.

Uniqueness

1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the pyrazole ring, along with the cyclohexylmethyl, ethenyl, and methylsulfanyl groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

654058-99-8

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

1-(cyclohexylmethyl)-3-ethenyl-5-(4-methylsulfanylphenyl)pyrazole

InChI

InChI=1S/C19H24N2S/c1-3-17-13-19(16-9-11-18(22-2)12-10-16)21(20-17)14-15-7-5-4-6-8-15/h3,9-13,15H,1,4-8,14H2,2H3

InChI Key

SMKUORKNIVENFT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NN2CC3CCCCC3)C=C

Origin of Product

United States

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